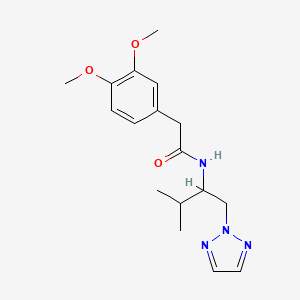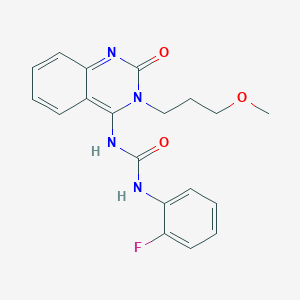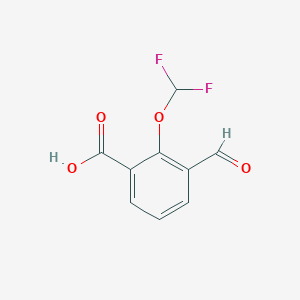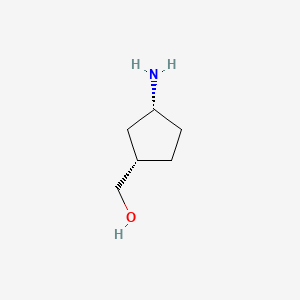![molecular formula C11H8ClN3OS B2985092 (5-chlorothiophen-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448069-88-2](/img/structure/B2985092.png)
(5-chlorothiophen-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-chlorothiophen-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both pyrrolopyrimidine and thiophene moieties.
Applications De Recherche Scientifique
Synthesis and Imaging Applications in Parkinson's Disease
A significant application of related chemical compounds involves the synthesis of PET (Positron Emission Tomography) agents for imaging in Parkinson's disease. The synthesis of [11C]HG-10-102-01, a compound related by structure and purpose, has demonstrated potential in imaging LRRK2 enzyme activity in Parkinson's. This compound was synthesized through a series of chemical reactions, yielding a high radiochemical purity and specific activity suitable for PET imaging. The process exemplifies the compound's utility in neurological research, especially for diseases like Parkinson's where LRRK2 enzyme activity is of interest (Wang et al., 2017).
Formulation Development for Poorly Water-Soluble Compounds
Research into formulation development has highlighted the challenge of increasing in vivo exposure for poorly water-soluble compounds. A study focused on creating a precipitation-resistant solution formulation for early toxicology and clinical studies. This formulation aimed to improve plasma concentrations and dose proportionality in rats, dogs, and humans, showcasing the compound's role in enhancing the bioavailability of poorly soluble drugs (Burton et al., 2012).
Antimicrobial and Anticancer Agents
Compounds containing the pyrazole and pyrimidine moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. These novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, demonstrated significant potential as antimicrobial and anticancer agents. Some synthesized compounds showed higher anticancer activity than the reference drug doxorubicin, indicating the therapeutic potential of these chemical structures in treating cancer and bacterial infections (Hafez et al., 2016).
Structural and Molecular Analysis
Structural and molecular analysis of related compounds has provided insights into the chlorine-methyl exchange rule, contributing to the understanding of chemical behavior and reactivity. Studies on isomorphous structures of methyl- and chloro-substituted heterocyclic analogs have illustrated extensive disorder and offered a deeper look into the compounds' molecular frameworks. This research aids in data mining procedures and the detection of isomorphism, valuable for further chemical synthesis and application development (Rajni Swamy et al., 2013).
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS/c12-10-2-1-9(17-10)11(16)15-4-7-3-13-6-14-8(7)5-15/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFVMDGIOQPEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chlorothiophen-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2985015.png)


![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B2985021.png)
![5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2985022.png)


![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinecarbonothioyl)acetamide](/img/structure/B2985027.png)
![2-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2985029.png)
![Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2985030.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2985031.png)
![2-chloro-N-[4-(4-cyanophenoxy)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2985032.png)